4-(Chloromethyl)-2-(4-pentylphenyl)-1,3-thiazole

Vue d'ensemble

Description

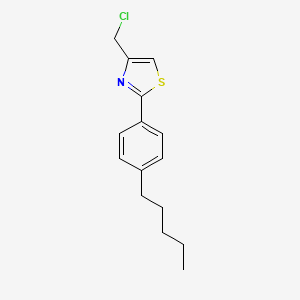

4-(Chloromethyl)-2-(4-pentylphenyl)-1,3-thiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chloromethyl group and a pentyl-substituted phenyl group attached to the thiazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-(4-pentylphenyl)-1,3-thiazole typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions, often using formaldehyde and hydrochloric acid in the presence of a catalyst.

Attachment of the Pentyl-Substituted Phenyl Group: This step can be achieved through a Friedel-Crafts alkylation reaction, where the thiazole ring is alkylated with a pentyl-substituted benzene derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing advanced purification techniques to ensure the final product’s purity.

Analyse Des Réactions Chimiques

Types of Reactions

4-(Chloromethyl)-2-(4-pentylphenyl)-1,3-thiazole can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to modify the thiazole ring or the phenyl group.

Coupling Reactions: The phenyl group can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or amines.

Oxidation Products: Sulfoxides or sulfones.

Coupling Products: Biaryl compounds or other complex aromatic structures.

Applications De Recherche Scientifique

Introduction to 4-(Chloromethyl)-2-(4-pentylphenyl)-1,3-thiazole

This compound is an organic compound characterized by its unique thiazole structure, which incorporates a chloromethyl group and a pentyl-substituted phenyl group. This compound, with the CAS number 215778-81-7, has garnered attention in various scientific fields due to its versatile chemical properties and potential applications.

This compound has several noteworthy applications across different fields:

Materials Science

- Liquid Crystalline Materials : The compound can be utilized in the development of liquid crystalline materials, which are essential in display technologies and sensors due to their unique optical properties.

Pharmaceuticals

- Drug Development : Its structural features allow for modifications that can lead to new therapeutic agents targeting specific enzymes or receptors. The compound's ability to form covalent bonds with nucleophilic sites on proteins makes it a candidate for drug design.

Biological Studies

- Biochemical Probes : It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions, aiding in the understanding of various biological processes.

Industrial Chemistry

- Synthesis Intermediate : The compound acts as an intermediate in the synthesis of more complex molecules used in various industrial applications.

Mécanisme D'action

The mechanism of action of 4-(Chloromethyl)-2-(4-pentylphenyl)-1,3-thiazole depends on its specific application:

In Biological Systems: It may interact with specific enzymes or receptors, inhibiting or activating their function. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity.

In Materials Science: The compound’s structure allows it to form ordered phases, such as liquid crystalline phases, which can be exploited in display technologies.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(Chloromethyl)-2-phenyl-1,3-thiazole: Lacks the pentyl group, which may affect its solubility and interaction with biological targets.

4-(Methylthio)-2-(4-pentylphenyl)-1,3-thiazole: Contains a methylthio group instead of a chloromethyl group, which can alter its reactivity and applications.

2-(4-Pentylphenyl)-1,3-thiazole: Lacks the chloromethyl group, affecting its ability to participate in substitution reactions.

Uniqueness

4-(Chloromethyl)-2-(4-pentylphenyl)-1,3-thiazole is unique due to the combination of its chloromethyl and pentyl-substituted phenyl groups. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in both research and industrial contexts.

Activité Biologique

4-(Chloromethyl)-2-(4-pentylphenyl)-1,3-thiazole is a compound belonging to the thiazole family, which has garnered attention due to its diverse biological activities. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound, supported by various research findings and case studies.

Synthesis and Structural Characteristics

The synthesis of this compound involves the reaction of appropriate thiazole precursors with chloromethyl and pentylphenyl substituents. The structural attributes of the compound contribute significantly to its biological activity. The thiazole ring is known for its ability to interact with various biological targets due to its electron-withdrawing properties and structural versatility.

Anticancer Activity

Research indicates that thiazole derivatives, including this compound, exhibit potent anticancer properties. A study reported that modifications in the thiazole structure could enhance antiproliferative activity against various cancer cell lines. For instance, related compounds have shown IC50 values in the nanomolar range against melanoma and prostate cancer cells, suggesting a mechanism involving tubulin polymerization inhibition .

Antifungal Activity

The antifungal potential of thiazole derivatives has been extensively documented. In vitro studies have demonstrated that compounds with similar structures exhibit significant activity against human pathogenic fungi such as Candida species. The introduction of specific substituents on the thiazole ring has been linked to improved binding interactions with fungal targets, enhancing their antifungal efficacy .

Anti-inflammatory and Antimicrobial Effects

Thiazoles are also recognized for their anti-inflammatory properties. Compounds containing the thiazole moiety have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Moreover, their antimicrobial activities against various bacterial strains highlight their potential as therapeutic agents for infectious diseases .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Inhibition of Enzymatic Activity : Many thiazole derivatives act by inhibiting specific enzymes such as DNA gyrase and cyclooxygenase, which are crucial for cellular proliferation and inflammation.

- Interaction with Proteins : Molecular docking studies suggest that these compounds can form stable interactions with target proteins involved in cancer progression and microbial resistance .

- Structural Modifications : Variations in substituents on the thiazole ring can significantly alter binding affinities and selectivities for different biological targets.

Case Studies

- Anticancer Evaluation : A series of thiazole derivatives were evaluated for their anticancer activity against multiple cancer cell lines (NCI-H522, HT29, SK-OV-3). One derivative exhibited an IC50 of 0.06 µM against dihydrofolate reductase (DHFR), indicating strong potential as an anticancer agent .

- Antifungal Screening : In vitro assays against Candida albicans demonstrated that certain thiazole derivatives possess significant antifungal activity, with some compounds achieving MIC values lower than 10 µg/mL .

Propriétés

IUPAC Name |

4-(chloromethyl)-2-(4-pentylphenyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClNS/c1-2-3-4-5-12-6-8-13(9-7-12)15-17-14(10-16)11-18-15/h6-9,11H,2-5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLYMMYUMRHKSNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C2=NC(=CS2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378883 | |

| Record name | 4-(chloromethyl)-2-(4-pentylphenyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215778-81-7 | |

| Record name | 4-(chloromethyl)-2-(4-pentylphenyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.